molecular formula C16H23N3O B2863136 N-(1-cyano-1-methylethyl)-N-methyl-2-[(2-phenylpropan-2-yl)amino]acetamide CAS No. 1252334-28-3

N-(1-cyano-1-methylethyl)-N-methyl-2-[(2-phenylpropan-2-yl)amino]acetamide

Cat. No. B2863136
CAS RN: 1252334-28-3
M. Wt: 273.38
InChI Key: UIPNUPMOZQIXLZ-UHFFFAOYSA-N
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Description

“N-(1-cyano-1-methylethyl)-N-methyl-2-[(2-phenylpropan-2-yl)amino]acetamide” is a complex organic compound. It contains several functional groups including a cyano group (-CN), an amide group (-CONH2), a methyl group (-CH3), and a phenyl group (a six-membered carbon ring). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information about this compound’s biological activity, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information, it’s difficult to provide a detailed safety assessment for this compound .

Future Directions

Future research on this compound could involve determining its physical and chemical properties, studying its reactivity, and investigating any potential biological activity. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

N-(2-cyanopropan-2-yl)-N-methyl-2-(2-phenylpropan-2-ylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-15(2,12-17)19(5)14(20)11-18-16(3,4)13-9-7-6-8-10-13/h6-10,18H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPNUPMOZQIXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N(C)C(=O)CNC(C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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